1-(1H-indol-5-yl)-2-phenylethanone
Description
1-(1H-Indol-5-yl)-2-phenylethanone is a ketone derivative featuring an indole ring substituted at the 5-position with a phenylethanone moiety. Indole, a bicyclic aromatic heterocycle with a nitrogen atom, confers unique electronic and steric properties to the compound, making it a versatile intermediate in organic synthesis and drug discovery. The compound’s molecular formula is C₁₅H₁₂N₂O (based on a structurally similar analog in ), with a molecular weight of 236.27 g/mol . Its structure allows for diverse interactions, including π-π stacking, hydrogen bonding (via the indolic N-H), and electrophilic reactivity at the ketone group.
Properties
Molecular Formula |
C16H13NO |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
1-(1H-indol-5-yl)-2-phenylethanone |
InChI |
InChI=1S/C16H13NO/c18-16(10-12-4-2-1-3-5-12)14-6-7-15-13(11-14)8-9-17-15/h1-9,11,17H,10H2 |
InChI Key |
JCIKXZWWCXOYPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC3=C(C=C2)NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-indol-5-yl)-2-phenylethanone typically involves the condensation of indole derivatives with benzaldehyde derivatives. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole ring . This is followed by further functionalization to introduce the phenylethanone moiety.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(1H-indol-5-yl)-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
1-(1H-indol-5-yl)-2-phenylethanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1H-indol-5-yl)-2-phenylethanone involves its interaction with various molecular targets. The indole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the phenylethanone moiety can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Indole vs. Indazole Derivatives
- 1-(1H-Indazol-5-yl)-2-phenylethanone (): Replacing indole with indazole introduces a second nitrogen atom in the six-membered ring. This increases electron deficiency, altering reactivity in electrophilic substitutions and hydrogen-bonding capabilities. Indazole derivatives often exhibit enhanced metabolic stability compared to indoles due to reduced susceptibility to oxidation .
- 1-(2-(1H-Indol-5-yl)phenyl)ethanone (): The indole is attached to a phenyl ring rather than directly to the ethanone. This extended conjugation may redshift UV absorption and modulate binding affinity in biological systems. Molecular weight: 235.29 g/mol (C₁₆H₁₃NO) .
Substituted Phenyl Groups
- 1-(4-Hydroxyphenyl)-2-phenylethanone (CAS 2491-32-9, ): A hydroxyl group at the para position increases polarity (logP reduction) and enables hydrogen bonding. Molecular weight: 212.24 g/mol (C₁₄H₁₂O₂).
- 1-(4-Chloro-3-nitrophenyl)-2-phenylethanone (CAS 872088-05-6, ): Electron-withdrawing groups (Cl, NO₂) enhance electrophilicity at the ketone, favoring nucleophilic additions. Molecular weight: 275.69 g/mol (C₁₄H₁₀ClNO₃) .
- Molecular weight: 242.27 g/mol (C₁₅H₁₄O₃) .
Functional Group Modifications
- 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethanone (CAS 727719-96-2, ): Incorporation of a piperidine ring with an aminomethyl group introduces basicity (pKa ~8–10), improving water solubility and bioavailability. Molecular weight: 232.33 g/mol (C₁₄H₂₀N₂O) .
- 1-[2-(2-(Diethylamino)ethoxy)phenyl]-2-phenylethanone (): The aminoethoxy side chain confers M₃ muscarinic receptor antagonism (pA₂ = 6.67), highlighting the impact of basic side chains on pharmacological activity .
Physicochemical Properties
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